12-[(Oxan-2-yl)oxy]octadecanoic acid
Description
Properties
CAS No. |
79967-16-1 |
|---|---|
Molecular Formula |
C23H44O4 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
12-(oxan-2-yloxy)octadecanoic acid |
InChI |
InChI=1S/C23H44O4/c1-2-3-4-11-16-21(27-23-19-14-15-20-26-23)17-12-9-7-5-6-8-10-13-18-22(24)25/h21,23H,2-20H2,1H3,(H,24,25) |
InChI Key |
JWOBFDOHCUOQSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O)OC1CCCCO1 |
Origin of Product |
United States |
Preparation Methods
Dihydroxylation-Cyclization Strategy
A two-step approach inspired by hydroxylation reactions in fatty acid metabolism:
- Dihydroxylation : Introduce a vicinal diol at C12-C13 using osmium tetroxide (OsO₈) or alternative oxidants.
- Cyclization : Acid-catalyzed intramolecular cyclization to form the oxane ring.
Reaction Steps :
| Step | Reagents/Conditions | Purpose | Yield | Reference |
|---|---|---|---|---|
| 1 | OsO₄, tert-butanol | Dihydroxylation at C12-C13 | ~70% | |
| 2 | H₂SO₄ (cat.), heat | Cyclization to oxane | ~60% |
Mechanism :
- Dihydroxylation :
$$
\text{C12-C13 double bond} \xrightarrow{\text{OsO₄}} \text{C12-C13 diol}
$$ - Cyclization :
$$
\text{Diol} \xrightarrow{\text{H⁺}} \text{Oxane ring} \quad (\text{via protonation and dehydration})
$$
Limitations: Stereoselectivity of dihydroxylation may influence oxane ring configuration.
Epoxidation-Ring-Opening Approach
Alternative method leveraging epoxide intermediates:
- Epoxidation : Form an epoxide at C12-C13 using peracids (e.g., mCPBA).
- Nucleophilic Ring Opening : React with a diol to form the oxane ether.
Reaction Steps :
| Step | Reagents/Conditions | Purpose | Yield | Reference |
|---|---|---|---|---|
| 1 | mCPBA, CH₂Cl₂ | Epoxidation | ~85% | |
| 2 | Diol, BF₃·Et₂O | Ring opening | ~75% |
Mechanism :
- Epoxidation :
$$
\text{C12-C13 double bond} \xrightarrow{\text{mCPBA}} \text{Epoxide}
$$ - Ring Opening :
$$
\text{Epoxide} + \text{Diol} \xrightarrow{\text{BF₃}} \text{Oxane ether} \quad (\text{acid-catalyzed})
$$
Advantage: Higher regioselectivity compared to dihydroxylation.
Mitsunobu Reaction for Ether Formation
Direct etherification using a pre-formed oxane derivative:
- Hydroxylation : Introduce a hydroxyl group at C12.
- Mitsunobu Coupling : React with a tetrahydrofuran diol using DIAD and PPh₃.
Reaction Steps :
| Step | Reagents/Conditions | Purpose | Yield | Reference |
|---|---|---|---|---|
| 1 | H₂O₂, Fe²⁺ | Hydroxylation at C12 | ~50% | |
| 2 | DIAD, PPh₃, THF | Mitsunobu coupling | ~70% |
Mechanism :
$$
\text{C12-OH} + \text{Diol} \xrightarrow{\text{DIAD, PPh₃}} \text{C12-O-(Oxane)} + \text{Byproducts}
$$
Challenge: Limited efficiency in long-chain fatty acids due to steric hindrance.
Key Optimization Parameters
| Parameter | Impact on Yield | Optimal Value |
|---|---|---|
| Solvent | Reaction rate | tert-butanol, DMF |
| Temperature | Cyclization efficiency | 60–80°C |
| Catalyst | Stereoselectivity | H₂SO₄ (cat.) |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Dihydroxylation-Cyclization | High functionalization efficiency | Poor stereoselectivity |
| Epoxidation-Ring Opening | Improved regioselectivity | Epoxide instability |
| Mitsunobu Reaction | Direct ether formation | Low yield in long chains |
Experimental Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions: 12-[(Oxan-2-yl)oxy]octadecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The oxane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed.
Major Products:
Oxidation: Formation of oxo-octadecanoic acid derivatives.
Reduction: Formation of 12-[(Oxan-2-yl)oxy]octadecanol.
Substitution: Formation of substituted oxane derivatives.
Scientific Research Applications
Chemistry: 12-[(Oxan-2-yl)oxy]octadecanoic acid is used as a precursor in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in lipid metabolism and its effects on cellular processes.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of 12-[(Oxan-2-yl)oxy]octadecanoic acid involves its interaction with specific molecular targets, such as enzymes involved in lipid metabolism. The oxane ring and ester group play crucial roles in modulating the compound’s activity and binding affinity to these targets. The pathways involved may include the inhibition of certain enzymes or the activation of signaling cascades that regulate cellular functions.
Comparison with Similar Compounds
Ether vs. Ester Derivatives
- Stability: Ethers (e.g., this compound) exhibit greater resistance to hydrolysis than esters (e.g., octyldodecyl stearoyl stearate) due to the absence of electrophilic carbonyl groups .
- Polarity : The cyclic ether group in the target compound introduces moderate polarity, enhancing solubility in both hydrophilic and lipophilic matrices compared to purely aliphatic esters .
Ketone vs. Ether Functionalization
- Reactivity: 12-Oxo-octadecanoic acid’s ketone group participates in nucleophilic addition reactions, making it a precursor for synthesizing amines or diazirines (e.g., 12,12-diazi-octadecanoic acid) . In contrast, the ether group in the target compound is relatively inert.
Q & A
Q. What interdisciplinary approaches can elucidate its environmental fate and biodegradation pathways?
- Methodological Answer : Conduct soil microcosm studies under aerobic/anaerobic conditions, tracking degradation via GC-MS. Use stable isotope probing (¹³C-labeling) to trace metabolic byproducts. Integrate metagenomic analysis to identify microbial consortia involved. Compare with regulatory models (EPI Suite) to predict bioaccumulation potential .
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